molecular formula C9H13BClNO3 B578318 (2-Butoxy-5-chloropyridin-3-yl)boronic acid CAS No. 1217501-44-4

(2-Butoxy-5-chloropyridin-3-yl)boronic acid

Cat. No.: B578318
CAS No.: 1217501-44-4
M. Wt: 229.467
InChI Key: IRMURESJJOBLDM-UHFFFAOYSA-N
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Description

(2-Butoxy-5-chloropyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a butoxy group at the 2-position, a chlorine atom at the 5-position, and a boronic acid moiety at the 3-position. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its applications extend to medicinal chemistry, where boronic acids are explored for targeting enzymes and receptors due to their reversible interactions with biomolecules .

Properties

IUPAC Name

(2-butoxy-5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMURESJJOBLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681586
Record name (2-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-44-4
Record name B-(2-Butoxy-5-chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-5-chloropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-butoxy-5-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Butoxy-5-chloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide, tetrahydrofuran

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

    Alcohols and Ketones: Formed via oxidation

    Piperidine Derivatives: Formed via reduction

Scientific Research Applications

Chemistry: (2-Butoxy-5-chloropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates. It is also used in the development of boron-containing compounds for boron neutron capture therapy (BNCT), a type of cancer treatment .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (2-Butoxy-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst, which facilitates the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Differences

The compound’s pyridine-based scaffold and substituent arrangement distinguish it from other boronic acids. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid 2-propoxy, 5-CF₃ C₁₀H₁₁BF₃NO₃ Electron-withdrawing CF₃ group enhances Lewis acidity; used in substitution reactions.
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid 2-benzyloxy, 5-Cl C₁₂H₁₁BClNO₃ Bulky benzyloxy group increases lipophilicity; impacts solubility and stability.
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 2-Cl, 6-CF₃ C₆H₄BClF₃NO₂ Trifluoromethyl group lowers pKa, enhancing reactivity in aqueous conditions.
5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid 5-Cl, 6-(2-Cl-phenyl) C₁₁H₈BCl₂NO₂ Biphenyl substitution may sterically hinder boronic acid interactions.

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) lower the pKa of boronic acids, increasing their reactivity at physiological pH .
  • Bulky substituents (e.g., benzyloxy) reduce water solubility but improve membrane permeability .

Physicochemical Properties

pKa and Reactivity
  • Boronic acids with electron-withdrawing substituents (e.g., CF₃, Cl) exhibit pKa values closer to physiological pH (7.4), favoring boronate formation and enhancing binding to diols (e.g., glycoproteins) .
  • The chloro substituent at position 5 in the target compound likely reduces its pKa compared to non-halogenated analogs, though experimental data for this specific compound is lacking. In contrast, phenyl boronic acid (pKa ~8.8) is less reactive under physiological conditions .
Solubility and Stability
  • The target compound’s butoxy group improves solubility in organic solvents (e.g., DMSO) compared to benzyloxy-substituted analogs, which may precipitate in aqueous media .
  • Boronic acids with unprotected boroxines (e.g., phenylboronic acid) are prone to hydrolysis, but aryl substitutions (e.g., pyridine rings) stabilize the boronic acid form .
Anticancer Potential
  • Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models .
Enzyme Inhibition
  • In fungal histone deacetylase inhibition, analogs with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieve 50% inhibition at 1 µM, comparable to trichostatin A . The target compound’s chloro and butoxy groups may similarly enhance target affinity.
Diagnostic Utility
  • Phenyl boronic acid outperforms 3-AcPBA in differentiating bacterial enzyme activity, suggesting substituent-dependent diagnostic accuracy . The target compound’s chlorine atom could improve specificity for analogous applications.

Biological Activity

(2-Butoxy-5-chloropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₃BClNO₃, with a molecular weight of 215.44 g/mol. It features a pyridine ring substituted with a butoxy group and a chlorine atom, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains. A notable study demonstrated that derivatives of boronic acids, including this compound, showed promising antibacterial activity against Escherichia coli and other Gram-negative bacteria .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 259226.50 mg/mL

This table summarizes the antibacterial activity observed, highlighting the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer cells). The compound demonstrated an IC₅₀ value of approximately 18.76 µg/mL, indicating its effectiveness in inhibiting cancer cell proliferation without significant toxicity to healthy cells .

Cell Line IC₅₀ (µg/mL) Effect
MCF-718.76 ± 0.62Cytotoxic
Healthy Cells>100Non-toxic

This data illustrates the selective cytotoxicity of the compound towards cancerous cells compared to healthy cells.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound exhibits moderate activity against various enzymes:

Enzyme IC₅₀ (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that this compound may serve as a potential lead for developing enzyme inhibitors, particularly for conditions related to cholinergic dysfunctions and metabolic disorders .

The mechanism of action for this compound likely involves its ability to form reversible covalent bonds with specific target proteins through the boron atom. This interaction can modulate enzyme activities or disrupt cellular processes in targeted pathogens or cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the versatility of boronic acids in drug development:

  • Synthesis and Characterization : A study synthesized various boronic acid derivatives, including this compound, and evaluated their biological activities across different assays .
  • Formulation Development : Another research effort incorporated this compound into topical formulations, demonstrating its potential in dermatological applications due to its antimicrobial properties .

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